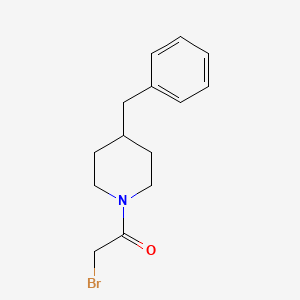
1-(4-Benzyl-piperidin-1-yl)-2-bromo-ethanone
Cat. No. B8357019
M. Wt: 296.20 g/mol
InChI Key: OZNDCLKFOAIGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06949655B2
Procedure details


Prepared as stated above for compound (22) from bromo acetic acid (935mg, 6.78 mmol) and 4-benzyl piperdine (1.02 g, 5.82 mmol) and diisopropylcarbodiimide (856 mg, 6.78 mmol) to afford compound 23, 1.53 g, (89%), (MH+) m/z 297.88.
[Compound]
Name
compound ( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([OH:5])=O.[CH2:6]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N=C=NC(C)C)(C)C>>[CH2:6]([CH:13]1[CH2:18][CH2:17][N:16]([C:3](=[O:5])[CH2:2][Br:1])[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Inputs


Step One
[Compound]
|
Name
|
compound ( 22 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
935 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C1CCNCC1
|
Step Four
|
Name
|
|
|
Quantity
|
856 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C1CCN(CC1)C(CBr)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

